molecular formula C14H13N5OS B2690421 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 920461-21-8

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2690421
CAS No.: 920461-21-8
M. Wt: 299.35
InChI Key: KYEVUCLBXVRRSI-UHFFFAOYSA-N
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Description

“N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide” is a complex organic compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with different chloroacetamide reagents . The synthesized thiophenes have been used as precursors in the preparation of various thiazole-thiophene hybrids via their condensation with thiosemicarbazide and following treatment of the corresponding thiosemicarbazone with chloroacetone and/or chloroacetic acid .


Molecular Structure Analysis

The molecular structures of the synthesized compounds have been determined on the basis of IR, 1H, and 13C NMR, and mass spectra . The IR spectrum of thiophene-2-carboxamide derivative showed a band attributed to N–H at 3268 cm−1, and the carbonyl group band was recorded at 1639 cm−1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include the reaction of functionalized thiocarbamoyl compounds with α-halogenated reagents . The reaction was initiated by nucleophilic displacement of the chlorine atom from the chloroacetamide derivative by nucleophilic sulfur, forming a sulfide intermediate .


Physical and Chemical Properties Analysis

Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is considered to be a structural alert with the formula C4H4S . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Structural and Synthesis Studies

  • Crystal Structure Analysis : The compound N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which shares structural similarities with the compound of interest, has been analyzed using X-ray diffraction, revealing specific crystallization patterns and molecular interactions (Vasu et al., 2004).

  • Novel Synthesis Methods : Innovative synthesis methods have been explored for thiophene tethered pyrazoles, which are structurally related to the compound . These methods have shown efficacy in producing moderate yields of thiophene-pyrazole carboxamides, potentially applicable to the synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide (M. Prabhudeva et al., 2019).

Biological Interaction and Activity

  • Protein and DNA Interaction : Studies on Ni(II) complexes with Schiff base ligands, which are structurally related, indicate their ability to interact with biological macromolecules like DNA and proteins. These complexes have shown potential in binding to DNA via various interactions and in interacting with bovine serum albumin (Hui Yu et al., 2017).

  • Antimicrobial Activities : Derivatives of thiophene-carboxamides have exhibited significant activities against various bacterial and fungal strains. This suggests potential antimicrobial applications for this compound (M. Babu et al., 2013).

Material Science and Chemistry Applications

  • Metal-Organic Frameworks : Thiophene-based metal-organic frameworks (MOFs) have been developed, demonstrating the potential of thiophene compounds in constructing advanced materials with applications in luminescence sensing and environmental contaminant detection (Yang Zhao et al., 2017).

  • Computational Chemistry : Theoretical studies and computational chemistry applications have been conducted on thiophene-based compounds. These studies involve DFT calculations to understand the electronic structure, which can be relevant to this compound (Iram Kanwal et al., 2022).

Mechanism of Action

While the specific mechanism of action for “N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide” is not mentioned in the search results, thiophene derivatives are known to exhibit a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-10-4-6-11(7-5-10)19-13(16-17-18-19)9-15-14(20)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEVUCLBXVRRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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